4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine
Description
4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a cyclopropyl group at position 2, and a 3-methoxyazetidin-1-yl moiety at position 4. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and bioactivity. Notable pharmaceuticals containing pyrimidine cores include imatinib (Gleevec) and capecitabine (Xeloda), underscoring the scaffold’s pharmacological relevance .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-16-8-5-15(6-8)10-4-9(12)13-11(14-10)7-2-3-7/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFXGCPSXCWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine is a heterocyclic compound characterized by its unique structural features, including a chlorinated pyrimidine ring and a cyclopropyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and antiviral properties.
- IUPAC Name : this compound
- Molecular Formula : C11H13ClN3O
- Molecular Weight : 241.69 g/mol
- CAS Number : 2097995-39-4
Synthesis
The synthesis of this compound typically involves cyclization reactions between cyclopropyl-substituted pyrimidines and methoxyazetidine derivatives, often utilizing bases such as sodium hydride in aprotic solvents like DMF (dimethylformamide) under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is crucial for its potential therapeutic applications, particularly in oncology and infectious diseases.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Studies suggest that modifications in the pyrimidine structure can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria .
Antiviral Activity
In vitro studies have shown that pyrimidine derivatives can possess antiviral properties. The specific interactions of this compound with viral enzymes could inhibit viral replication, making it a candidate for further exploration in antiviral drug development .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyrimidine derivatives, demonstrating that structural modifications significantly influenced their potency. The study found that compounds with a cyclopropyl group showed enhanced activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .
Case Study 2: Antiviral Screening
Another research effort focused on evaluating the antiviral potential of various pyrimidine derivatives, including this compound. The results indicated promising inhibition rates against specific viral targets, suggesting further investigation into its mechanism of action and therapeutic applications .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C11H14ClN3O
Molecular Weight : 239.7 g/mol
IUPAC Name : 4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine
The compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a 3-methoxyazetidin-1-yl group at the 6-position. This unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical agent. Its structural properties suggest possible interactions with biological targets, making it a candidate for drug development.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values in the low micromolar range, suggesting its potential as an anticancer agent. The mechanism of action is believed to involve inhibition of critical signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be comparable to standard antibiotics, indicating its potential utility in treating bacterial infections.
Enzyme Inhibition
The compound has shown promise in inhibiting specific kinases involved in cancer progression. Studies have reported significant reductions in kinase activity correlating with decreased cell viability in treated cell lines. This makes it a valuable candidate for further investigation in targeted cancer therapies.
Antitumor Activity Case Study
A study evaluated the effects of this compound on breast cancer cell lines, revealing:
| Assay Type | Result |
|---|---|
| Cell Viability Assay | IC50 ~ 5 µM |
| Mechanism of Action | Apoptosis induction through pathway inhibition |
Antimicrobial Activity Case Study
In another investigation focusing on antimicrobial properties:
| Pathogen | Assay Type | Result |
|---|---|---|
| Staphylococcus aureus | MIC Assay | MIC ~ 16 µg/mL |
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antitumor | Cell Viability Assay | IC50 ~ 5 µM |
| Kinase Inhibition | Enzyme Activity Assay | Significant inhibition observed |
| Antimicrobial | MIC Assay | MIC ~ 16 µg/mL against Staphylococcus aureus |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural Similarity Analysis
Using cheminformatics tools, compounds with structural similarities to 4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine were identified (Table 1). Similarity indices (0.70–0.83) reflect shared core features and substituent variations:
Key Observations :
- Highest Similarity (0.83) : 4-Chloro-2-methyl-6-phenylpyrimidine shares the chloro and phenyl groups but lacks the azetidine ring, highlighting the importance of the methoxyazetidinyl group in the target compound.
- Substituent Effects : The trifluoromethyl group in 4-Chloro-2-cyclopropyl-6-(trifluoromethyl)pyrimidine (MW = 222.60) enhances hydrophobicity compared to the polar methoxyazetidinyl group in the target compound .
- Amino vs. Cyclopropyl: Substitution at C2 (e.g., NH₂ in 26032-72-4 vs.
Physicochemical and Reactivity Comparisons
Electronic Effects
The electron-withdrawing chloro group at C4 stabilizes the pyrimidine ring across all analogues.
Steric Considerations
The cyclopropyl group at C2 imposes significant steric hindrance, which may limit rotational freedom and influence binding to biological targets. In contrast, smaller substituents like methyl (73576-33-7) or amino (29509-92-0) groups reduce steric constraints .
Solubility and Bioavailability
The methoxyazetidine moiety in the target compound enhances solubility relative to hydrophobic substituents (e.g., phenyl or trifluoromethyl). This aligns with the "lumping strategy" concept, where structurally similar compounds are grouped based on shared physicochemical properties .
Analytical Comparisons
NMR profiling of pyrimidine derivatives (e.g., compounds 1 and 7 in ) reveals that substituent-induced chemical shift changes (e.g., in regions A and B) can pinpoint structural modifications. For instance, the azetidine ring in the target compound would likely cause distinct shifts in the ¹H-NMR spectrum compared to phenyl-substituted analogues .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine typically follows a multi-step sequence involving:
- Construction of the pyrimidine core with appropriate leaving groups (chlorine atoms) at C4 and C6 positions.
- Introduction of the cyclopropyl group at C2 via nucleophilic substitution or cross-coupling.
- Substitution of the chlorine at C6 with the 3-methoxyazetidin-1-yl moiety through nucleophilic aromatic substitution.
This approach leverages the reactivity of halogenated pyrimidines and azetidine derivatives for selective functionalization.
Stepwise Preparation Details
Preparation of Halogenated Pyrimidine Intermediate
The starting point is often a 4,6-dichloropyrimidine derivative, which can be prepared by chlorination of pyrimidine precursors. For example, 4,6-dichloro-2-(methylthio)pyrimidine has been synthesized and used as a key intermediate in related pyrimidine chemistry.
- Chlorination is typically performed using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature.
- Attempts to further chlorinate at other positions (e.g., C5) have been challenging, so the focus remains on the 4 and 6 positions.
Introduction of Cyclopropyl Group at C2
The cyclopropyl substituent at C2 can be introduced via:
- Nucleophilic substitution : Displacement of a leaving group (e.g., chlorine or methylthio) at C2 with cyclopropyl nucleophiles.
- Cross-coupling reactions : Palladium-catalyzed coupling of halogenated pyrimidines with cyclopropyl boronates or cyclopropylmetal reagents.
A representative method involves:
- Using a palladium catalyst such as XPhos Pd G2 with a cyclopropylboronate reagent in the presence of a base (e.g., K3PO4) in dioxane/water solvent system at elevated temperature (around 80 °C) for 12 hours.
This yields the 2-cyclopropyl substituted pyrimidine intermediate with high regioselectivity.
Substitution at C6 with 3-Methoxyazetidin-1-yl
The 6-position chlorine is substituted by the nucleophilic 3-methoxyazetidin-1-yl group:
- The 3-methoxyazetidine is prepared separately, often by reductive amination or ring closure methods starting from azetidine precursors.
- Nucleophilic aromatic substitution (SNAr) is carried out by reacting the 6-chloropyrimidine intermediate with 3-methoxyazetidin-1-yl under mild conditions, typically in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) with a base such as DIEA (N,N-diisopropylethylamine) or triethylamine.
- The reaction is performed at room temperature or slightly elevated temperatures (25–50 °C) for several hours to overnight to ensure complete substitution.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of pyrimidine | POCl3 or SOCl2 | None or DCM | 0–80 °C | 2–6 hours | 70–90 | Formation of 4,6-dichloropyrimidine |
| Cyclopropyl introduction | Cyclopropylboronate, XPhos Pd G2, K3PO4 | Dioxane/H2O | 80 °C | 12 hours | 60–85 | Pd-catalyzed Suzuki coupling |
| 3-Methoxyazetidin-1-yl substitution | 3-Methoxyazetidin-1-yl, DIEA or TEA | DMF or DCM | 25–50 °C | 12–24 hours | 55–75 | SNAr reaction at C6 chlorine |
Characterization of Intermediates and Final Product
- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and purity.
- Mass Spectrometry (LRMS/HRMS) : Molecular ion peaks correspond to expected molecular weights, confirming successful substitutions.
- Chromatography : Flash chromatography and preparative HPLC are used to purify intermediates and final compounds.
Detailed Research Findings
- The palladium-catalyzed Suzuki-Miyaura cross-coupling is highly effective for introducing cyclopropyl groups at the C2 position of pyrimidines, with XPhos Pd G2 being a preferred catalyst due to its stability and activity.
- The nucleophilic aromatic substitution at C6 with azetidine derivatives proceeds smoothly due to the electron-deficient nature of the pyrimidine ring, facilitating displacement of chlorine by the azetidine nitrogen.
- Preparation of the 3-methoxyazetidin-1-yl nucleophile involves reductive amination of azetidine precursors with methoxy-substituted aldehydes or ketones, followed by purification.
- Attempts to chlorinate other positions on the pyrimidine ring to modify substitution patterns have been less successful, indicating the synthetic focus remains on C4, C6 chlorination and subsequent substitutions.
Summary Table of Preparation Route
| Stage | Intermediate/Compound | Key Reaction Type | Catalyst/Reagent | Outcome/Yield (%) |
|---|---|---|---|---|
| 1. Pyrimidine chlorination | 4,6-Dichloropyrimidine | Electrophilic chlorination | POCl3 or SOCl2 | 70–90 |
| 2. C2 substitution | 2-Cyclopropyl-4,6-dichloropyrimidine | Suzuki-Miyaura coupling | XPhos Pd G2, cyclopropylboronate, K3PO4 | 60–85 |
| 3. C6 substitution | This compound | Nucleophilic aromatic substitution | 3-Methoxyazetidin-1-yl, DIEA/TEA | 55–75 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. Key variables include solvent polarity (e.g., dichloromethane or DMF), temperature (60–100°C), and stoichiometry of the azetidine nucleophile. Optimization requires monitoring intermediates via TLC or HPLC and adjusting reaction time to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .
- Data Validation : Confirmation of structural integrity is achieved through / NMR and high-resolution mass spectrometry (HRMS). Cross-referencing spectral data with analogous pyrimidine derivatives (e.g., 6-chloro-2-methylpyrimidines) ensures consistency .
Q. How should researchers handle safety protocols for this compound given its reactive substituents?
- Guidelines : The 4-chloro group and azetidine moiety pose risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and PPE. Storage conditions: inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
- Techniques :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
- Structural Confirmation : X-ray crystallography (if crystals are obtainable) using SHELX software for refinement , complemented by IR spectroscopy to verify functional groups (e.g., C-Cl stretch at 550–600 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the 3-methoxyazetidine substituent?
- Methodology : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Focus on torsional angles between the azetidine ring and pyrimidine core to confirm the equatorial vs. axial orientation of the methoxy group. Compare with analogous structures (e.g., cyclopropyl-pyrimidine derivatives) to identify steric or electronic influences .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound in kinase inhibition studies?
- Experimental Design :
- Variation of Substituents : Synthesize analogs with modified azetidine (e.g., 3-hydroxyazetidin-1-yl) or cyclopropyl groups.
- Biological Assays : Measure IC values against target kinases (e.g., Src/Abl) using fluorescence polarization assays. Correlate activity with steric parameters (e.g., Tolman cone angles) and electronic effects (Hammett σ values) of substituents .
- Data Interpretation : Use molecular docking (AutoDock Vina) to model interactions with kinase ATP-binding pockets. Highlight hydrogen bonds between the azetidine oxygen and kinase backbone amides .
Q. How should researchers address contradictions in bioactivity data across different cell lines?
- Troubleshooting :
- Control Experiments : Verify compound stability in cell culture media (LC-MS monitoring).
- Cellular Context : Assess expression levels of target proteins (e.g., via Western blot) to explain differential responses.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance. Triangulate data with transcriptomic profiling to identify off-target pathways .
Data Analysis and Reproducibility
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Tools :
- LogP : Use Molinspiration or ACD/Labs software to estimate lipophilicity.
- pK : SPARC or MarvinSuite for predicting basicity of the azetidine nitrogen.
- Validation : Compare predictions with experimental data (e.g., shake-flask LogP measurements) .
Q. How can batch-to-batch variability in synthetic yield be minimized?
- Process Optimization :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
